Product packaging for (S)-Tert-butyl (2-aminopropyl)carbamate(Cat. No.:CAS No. 121103-15-9; 1269493-35-7)

(S)-Tert-butyl (2-aminopropyl)carbamate

Cat. No.: B2871605
CAS No.: 121103-15-9; 1269493-35-7
M. Wt: 174.244
InChI Key: UYNSYFDLTSSUNI-LURJTMIESA-N
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Description

Significance of Chiral Amino Protecting Groups in Contemporary Organic Synthesis

The amino group is a fundamental functional group in a vast array of organic molecules, including amino acids, alkaloids, and pharmaceuticals. Its inherent nucleophilicity and basicity, however, can interfere with various chemical transformations. Protecting groups are temporarily introduced to mask the reactivity of the amino group, allowing other parts of the molecule to be modified selectively. organic-chemistry.org

Chiral amino protecting groups take this concept a step further by introducing a stereogenic center. This allows for the differentiation of enantiotopic groups or faces of a prochiral molecule, enabling diastereoselective reactions. The choice of a suitable chiral protecting group is critical and is often dictated by the specific synthetic strategy, including the conditions required for its introduction and subsequent removal.

Role of Carbamates in Amine Protection and Stereocontrol

Carbamates are a widely used class of protecting groups for amines due to their ease of installation, stability under a broad range of reaction conditions, and versatile removal methods. masterorganicchemistry.comug.edu.pl The general structure of a carbamate (B1207046) features a carbonyl group flanked by a nitrogen and an oxygen atom. wikipedia.org This arrangement delocalizes the lone pair of electrons on the nitrogen atom, rendering it significantly less nucleophilic and basic. organic-chemistry.org

Several common carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are staples in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.com The tert-butyl group in Boc-protected amines, for instance, can be readily cleaved under acidic conditions. organic-chemistry.org

Beyond their protective function, carbamates can also exert significant influence on the stereochemical outcome of reactions. The steric bulk and electronic properties of the carbamate group can direct the approach of reagents to a nearby reactive center, leading to high levels of stereocontrol. This ability to control the formation of new stereocenters is a key advantage in asymmetric synthesis. researchgate.netresearchgate.net

Overview of (S)-Tert-butyl (2-aminopropyl)carbamate as a Privileged Chiral Intermediate

This compound, with the chemical formula C₈H₁₈N₂O₂, is a chiral molecule that incorporates a Boc-protected amine. sigmaaldrich.combldpharm.com Its structure features a primary amine and a secondary carbamate, with a chiral center at the second carbon of the propyl chain. This unique combination of functional groups makes it a highly versatile building block in organic synthesis.

The presence of the Boc group allows for the selective protection of one of the amino groups, enabling differential reactivity. The chiral center provides a handle for introducing stereochemistry into target molecules. This compound serves as a valuable precursor for the synthesis of a variety of chiral ligands, catalysts, and biologically active compounds.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 121103-15-9
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
IUPAC Name tert-butyl N-[(2S)-2-aminopropyl]carbamate
Chirality (S)-enantiomer

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound stems from its utility as a chiral synthon. Research efforts have focused on developing efficient synthetic routes to this compound and exploring its applications in the synthesis of complex molecules. Its role as a precursor to chiral diamines, which are important ligands in asymmetric catalysis, has been a significant area of investigation.

Furthermore, the principles of amine protection and stereocontrol demonstrated by the use of this carbamate are of broad relevance to the field of organic synthesis. The continued exploration of such chiral building blocks is essential for advancing the synthesis of enantiomerically pure compounds with desired biological and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2 B2871605 (S)-Tert-butyl (2-aminopropyl)carbamate CAS No. 121103-15-9; 1269493-35-7

Properties

IUPAC Name

tert-butyl N-[(2S)-2-aminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121103-15-9
Record name tert-butyl N-[(2S)-2-aminopropyl]carbamate
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Synthetic Methodologies for S Tert Butyl 2 Aminopropyl Carbamate

Enantioselective Synthetic Routes

Enantioselective methods offer an efficient and atom-economical approach to chiral amines by directly forming the desired enantiomer. rsc.org These strategies often employ catalytic amounts of a chiral inductor or a temporary chiral group to control the stereochemical outcome of the reaction.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach can be applied to synthesize precursors of (S)-tert-butyl (2-aminopropyl)carbamate. For instance, a suitable N-protected imine can be hydrogenated in the presence of a chiral catalyst, typically based on rhodium or iridium complexed with a chiral phosphine ligand, to yield the corresponding N-protected amine with high enantioselectivity.

Another significant catalytic method is the asymmetric reductive amination of ketones. This involves the reaction of a ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent. Biomimetic chemocatalysis inspired by enzymatic transaminations has also become a prominent method for accessing chiral primary amines directly. rsc.org

Catalytic MethodSubstrate ExampleCatalyst TypeKey Features
Asymmetric Hydrogenation N-Protected Prochiral ImineChiral Rhodium or Iridium complexesHigh efficiency and enantioselectivity; applicable on an industrial scale. nih.gov
Asymmetric Reductive Amination Prochiral KetoneChiral metal catalysts or organocatalystsDirect conversion of ketones to chiral amines.
Biomimetic Chemocatalysis Ketone + Amine SourceChiral organocatalystsMimics enzymatic transamination for direct primary amine synthesis. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used for the asymmetric synthesis of amines. sigmaaldrich.com

One of the most versatile auxiliaries is tert-butanesulfinamide, developed by Ellman. yale.edu A prochiral ketone can be condensed with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. Subsequent reduction of this imine, for example with a hydride reagent, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to afford the free chiral primary amine precursor.

Another well-established class of auxiliaries includes those derived from pseudoephedrine. nih.gov Amides formed from pseudoephedrine can be enolized and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields enantiomerically enriched products. nih.gov

Chiral AuxiliaryTypical Reaction SequenceStereocontrol MechanismAuxiliary Removal
(R)-tert-Butanesulfinamide 1. Condensation with a ketone. 2. Diastereoselective reduction of the resulting N-sulfinyl imine.The bulky tert-butylsulfinyl group directs the nucleophilic attack on the imine. wikipedia.orgAcidic hydrolysis. yale.edu
(1S,2S)-Pseudoephedrine 1. Amide formation. 2. Diastereoselective enolate alkylation.The auxiliary forms a rigid chelated enolate intermediate that blocks one face from the electrophile. nih.govAcidic or basic hydrolysis.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, particularly transaminases (TAs), have been successfully engineered and implemented on an industrial scale for this purpose. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a chiral amine. researchgate.net

For the synthesis of a precursor to this compound, a suitable ω-transaminase can be used to asymmetrically aminate a prochiral ketone substrate. Through processes like directed evolution, enzymes can be optimized to exhibit high activity and stereoselectivity for non-natural substrates, leading to the production of the desired (S)-amine in high enantiomeric excess (>99% ee) and yield. nih.govresearchgate.net This technology has been successfully applied in the manufacture of pharmaceuticals like sitagliptin. nih.gov

Enzyme ClassReaction TypeSubstrate ExampleKey Advantages
Transaminase (TA) / Amine Transaminase (ATA) Asymmetric reductive aminationProchiral ketone (e.g., methoxyacetone)High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. researchgate.netresearchgate.net
Imine Reductase (IRED) Asymmetric imine reductionPre-formed or in-situ generated imineComplements transaminases, broad substrate scope. nih.gov

Chemoselective Protection Strategies for Diamine Precursors

The synthesis of this compound often begins with the diamine precursor, (S)-1,2-propanediamine. A significant challenge in this approach is the selective protection of one of the two amino groups. dtic.mil Because the starting material contains two nucleophilic amine sites, reactions with an electrophilic protecting group reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to a mixture of mono-protected, di-protected, and unprotected diamine. nih.gov Consequently, strategies to achieve selective mono-protection are crucial.

Mono-Boc Protection of 1,2-Propanediamine and Related Diamines

The selective mono-N-Boc protection of 1,2-propanediamine is a key step in synthesizing the target compound from this precursor. One effective "one-pot" method involves the in situ generation of a mono-hydrochloride salt of the diamine. In this procedure, an equivalent of chlorotrimethylsilane (B32843) (Me₃SiCl) is added to the diamine in anhydrous methanol, which generates HCl and preferentially protonates one of the amino groups. researchgate.net Subsequent addition of Boc₂O leads to the selective protection of the remaining free amine. researchgate.net Using this method for racemic 1,2-propanediamine, the desired mono-protected product was obtained in a 41% yield with a purity of over 99%. researchgate.netmdpi.com

Other general strategies for the mono-protection of diamines have been developed. One common approach is to use a large excess of the diamine relative to the Boc₂O reagent, which statistically favors mono-protection. nih.gov However, this is not ideal when the diamine is valuable. nih.gov An alternative method involves the sequential addition of one mole of HCl followed by one mole of Boc₂O, which has been shown to be highly efficient and applicable to multigram-scale synthesis for various diamines, yielding products in the 65-87% range. acs.org Flow chemistry has also been employed to optimize the molar ratio of reagents, achieving a 45% yield of mono-Boc-protected piperazine (B1678402) with 0.8 equivalents of Boc₂O. nih.govnih.gov

Table 1: Methodologies for Mono-Boc Protection of Diamines
DiamineMethodKey ReagentsYieldReference
1,2-Propanediamine (racemic)In situ salt formationMe₃SiCl, Boc₂O, MeOH41% researchgate.netresearchgate.net
EthylenediamineSequential AdditionHCl, Boc₂O, aq. MeOH87% acs.org
PiperazineFlow Chemistry0.8 eq. Boc₂O, MeOH45% nih.gov
Various Aliphatic DiaminesExcess DiamineBoc₂OHigh (w.r.t. Boc₂O) nih.gov

Regioselectivity in Protection of Bifunctional Amines

For unsymmetrical diamines like 1,2-propanediamine, which contains a primary (C-1) and a secondary (C-2) amino group, the question of regioselectivity arises. Research has shown that the mono-protonation strategy using in situ generated HCl preferentially protects the primary amine. researchgate.net This selectivity is attributed to the greater basicity of the secondary amine at the C-2 position, which is preferentially protonated. researchgate.net This leaves the less hindered and still nucleophilic primary amine at the C-1 position available to react with the di-tert-butyl dicarbonate. researchgate.netresearchgate.net This outcome was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which showed a correlation between the methylene protons at C-1 and the carbamate (B1207046) carbonyl carbon. researchgate.net Similarly, methods using alkyl phenyl carbonates have been successful in selectively mono-carbamate-protecting the primary amino groups on primary carbons in the presence of primary amines on secondary carbons. dtic.mil

Optimization of Reaction Conditions for Boc Installation (e.g., use of Boc₂O, solvents, catalysts)

The installation of the tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. researchgate.net However, achieving selective mono-protection of diamines requires careful optimization of reaction conditions.

Solvents : The choice of solvent is critical. For the mono-protonation strategy, anhydrous methanol is commonly used. researchgate.net In flow chemistry optimizations, methanol was found to be effective at keeping all reagents and products in solution, whereas apolar solvents like dichloromethane (B109758) and toluene led to precipitation and reactor blockage. nih.gov Other standard procedures for Boc protection utilize solvent systems such as a mixture of tetrahydrofuran (THF) and water. ua.es

Catalysts and Additives : Various additives can be used to promote the reaction and enhance selectivity. For standard Boc protections, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed. ua.es In the context of selective mono-protection, acids are used to differentiate the two amine groups. As mentioned, HCl (either as a gas or generated in situ from reagents like Me₃SiCl or thionyl chloride) is effective. researchgate.netacs.org Trifluoroacetic acid (TFA) has also been used for this purpose. nih.gov Furthermore, iodine has been reported as an efficient catalyst for the N-tert-butoxycarbonylation of various amines under solvent-free conditions. nih.gov

Table 2: Optimized Conditions for Boc Installation on Amines
Substrate TypeReagentCatalyst/AdditiveSolventKey FeatureReference
General AminesBoc₂OTriethylamine (TEA)H₂O/THFStandard basic conditions ua.es
Diamines (for mono-protection)Boc₂OMe₃SiCl (in situ HCl)MethanolHigh regioselectivity researchgate.net
General AminesBoc₂OIodine (catalytic)Solvent-freeMild, ambient temperature chemspider.com
Diamines (for mono-protection)Boc₂OHCl (1 eq.)aq. MethanolHigh efficiency for various diamines acs.org

Derivatization from Chiral Pool Precursors

An alternative and highly effective strategy for synthesizing enantiomerically pure this compound is to start from a readily available chiral molecule, a method known as chiral pool synthesis. Natural α-amino acids are excellent starting materials for this purpose due to their low cost and high enantiomeric purity. (S)-Alanine (L-Alanine) is the logical precursor for the target compound.

The synthetic pathway from (S)-alanine involves the modification of its α-carboxy group. A plausible and efficient route consists of three main steps:

N-Protection : The amino group of (S)-alanine is first protected with a Boc group. This is typically accomplished by reacting (S)-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, yielding N-Boc-(S)-alanine.

Amide Formation : The carboxylic acid of N-Boc-(S)-alanine is then converted into an amide. This can be achieved through various standard peptide coupling methods, for instance, by reacting it with ammonia using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form N-Boc-(S)-alaninamide.

Amide Reduction : The final step is the reduction of the primary amide group to a primary amine. Reagents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have been shown to be effective for the selective reduction of an amide function in the presence of a carbamate group in N-Boc-protected amino acid derivatives, proceeding with minimal side reactions and without epimerization. This reduction converts N-Boc-(S)-alaninamide directly into the final product, this compound.

This approach has the significant advantage of preserving the stereochemistry from the starting amino acid, ensuring the synthesis of the desired (S)-enantiomer of the target molecule.

Post-Synthetic Modifications of the Carbamate Moiety

While the Boc group is primarily used for protection and is known for its stability to bases and nucleophiles, the carbamate moiety itself can undergo specific chemical transformations. chemspider.com These reactions allow for further derivatization of the molecule after the initial synthesis.

One notable reaction involves the deprotonation of the carbamate N-H by a strong base. This can be followed by the elimination of the tert-butoxide anion to form a reactive isocyanate intermediate. researchgate.net This isocyanate can then be trapped by various nucleophiles; for example, reaction with an amine yields a urea (B33335), while reaction with an alcohol yields a different carbamate.

Additionally, the Boc-carbamate group can be converted directly into other functionalities.

Conversion to N-Methyl Amines : A magnesium-catalyzed reduction can transform N-Boc protected amines into the corresponding N-methyl amines. chemspider.com

Conversion to Amides : Treatment with acyl halide-methanol mixtures provides a one-pot method for converting tert-butyl carbamates into amides. chemspider.com

Rhodium-Catalyzed Coupling : N-Boc protected amines can be directly converted into secondary benzamides through a rhodium-catalyzed coupling reaction with arylboroxines. chemspider.com

These post-synthetic modifications highlight the versatility of the Boc group beyond its role as a simple protecting group, enabling further structural diversification of this compound and related compounds.

Stereochemical Aspects and Enantiopurity Determination

Enantiomeric Excess (ee) Determination Methodologies

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee for (S)-Tert-butyl (2-aminopropyl)carbamate and related compounds relies on techniques that can differentiate between the (S)- and (R)-enantiomers. rug.nl

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-Boc protected amino acids and amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.comhplc.eu The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. High-performance liquid chromatography has become an essential tool for the analysis of chiral drugs and intermediates. nih.gov

Table 1: Example of HPLC Parameters for Enantiomeric Separation of a Related Compound (t-BOC-Alanine)

Parameter Value
Column CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase 90:10 (v/v) 20 mM ammonium (B1175870) acetate (B1210297) (pH 6) : Methanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm

Data sourced from an application note for HPLC analysis of t-BOC-Alanine enantiomers. sigmaaldrich.com

Chiral Gas Chromatography (GC) is another primary method for enantiomeric separation, particularly for volatile compounds. uni-muenchen.de For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve interaction with the chiral stationary phase. nih.govwiley.com Common derivatizing agents include trifluoroacetyl (TFA) groups. The separation occurs on a capillary column coated with a chiral selector, most commonly a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net The high efficiency of GC capillary columns allows for excellent separation of enantiomers, and coupling with a mass spectrometer (GC-MS) enables unambiguous identification of the analytes. uni-muenchen.de The enantiomeric excess is determined from the relative areas of the peaks corresponding to the derivatized enantiomers. researchgate.net

Table 2: Common Chiral Stationary Phases for GC

CSP Type Common Selector Typical Applications
Amino Acid Derivatives L-valine-tert-butylamide polysiloxane (Chirasil-Val) Amino acids, amines, alcohols uni-muenchen.denih.gov
Cyclodextrin Derivatives Permethylated, acetylated, or propylated β- or γ-cyclodextrins Wide range of compounds including amines, alcohols, ketones gcms.czresearchgate.net
Metal Complexes Transition metal complexes (e.g., Mn, Ni) with chiral ligands Olefins, various coordinating compounds

This table provides a general overview of CSP types used in chiral GC.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the pair of enantiomers into a pair of diastereomers in situ. researchgate.netnih.gov This is achieved by adding a chiral auxiliary agent to the NMR sample. Chiral Lanthanide Shift Reagents (LSRs), such as complexes of Europium (Eu) or Praseodymium (Pr) with chiral ligands like 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate (e.g., Eu(hfc)₃), are frequently used. tcichemicals.comrsc.orglibretexts.org The LSR forms a transient diastereomeric complex with each enantiomer of the analyte. researchgate.net Because diastereomers have different magnetic environments, the corresponding signals in the NMR spectrum (e.g., ¹H or ¹³C) for each enantiomer will be shifted to different extents (chemical shift non-equivalence). tcichemicals.com The enantiomeric excess can then be accurately calculated by integrating the areas of these resolved signals. researchgate.net

While mass spectrometry (MS) itself does not inherently differentiate between enantiomers due to their identical mass, it can be employed for chiral analysis when coupled with a chiral element. msstate.edu One common approach is the kinetic method, often utilized with electrospray ionization (ESI-MS). nih.govnih.gov In this technique, the enantiomers form non-covalent diastereomeric complexes with a chiral selector and a metal ion. acs.org These diastereomeric cluster ions exhibit different collision-induced dissociation (CID) stabilities in the gas phase. nih.gov By analyzing the fragmentation patterns or the relative abundance of the dissociated ions, the enantiomeric composition can be determined. nih.gov This method is rapid, highly sensitive, and requires minimal sample preparation. nih.gov

Polarimetry is a traditional method for assessing enantiopurity based on the chiroptical properties of enantiomers. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation ([α]) is a fundamental physical constant for a pure chiral compound under specified conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess of a sample can be calculated by comparing its measured optical rotation to the known specific rotation of the pure enantiomer using the formula:

ee (%) = ([α]observed / [α]max) × 100

While this method is fast and non-destructive, its accuracy can be limited by the presence of other optically active impurities and the precision of the measurement.

Table 3: Reported Specific Optical Rotation Values for this compound and its Synonyms

Specific Rotation [α] Conditions Source
-11.0° ± 2.0° [α]20/D (c=1, CHCl₃) ruifuchemical.com
-9.5 to -11.5° [α]D20 (c=1, Chloroform) chemimpex.com
-8.6° [α]20/D (c=1.2, Methanol) vwr.comfishersci.com
-11° [α]20/D (c=1, Chloroform) sigmaaldrich.com

Note: Variations can occur due to differences in experimental conditions and sample purity.

Diastereomeric Purity Assessment

Diastereomeric purity becomes a relevant parameter when this compound is used in a synthesis that introduces a new stereocenter, resulting in the formation of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which simplifies their separation and quantification.

Standard analytical techniques are generally sufficient for assessing diastereomeric purity.

Chromatography (HPLC and GC): Diastereomers typically have different retention times on standard, achiral stationary phases, allowing for their separation and quantification by peak integration.

NMR Spectroscopy: The signals for corresponding nuclei in diastereomers are chemically non-equivalent and will appear at different chemical shifts in ¹H and ¹³C NMR spectra. The diastereomeric ratio (d.r.) can be determined directly by integrating the distinct signals for each diastereomer.

For instance, in the synthesis of atropisomeric diaryl ethers involving carbamate-directed lithiation, the diastereomeric ratios of the products were determined by analysis of the crude reaction mixtures, confirming the stability of the diastereomers. beilstein-journals.org

Chromatographic Separation of Diastereomers

A common and effective method for determining the enantiopurity of a chiral compound like this compound is to convert the enantiomers into diastereomers, which can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). This indirect method relies on reacting the amine group of the enantiomeric mixture with a chiral derivatizing agent (CDA).

The reaction creates a pair of diastereomers that, unlike enantiomers, have different physical properties, including their affinity for the stationary phase in a chromatography column. This difference allows for their separation and quantification. A common choice for a CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.

The general procedure involves:

Derivatization: The racemic or enantiomerically enriched sample of tert-butyl (2-aminopropyl)carbamate is reacted with an enantiomerically pure CDA.

Chromatographic Separation: The resulting diastereomeric mixture is injected into an HPLC system, typically with a non-chiral stationary phase (e.g., C18). The different interactions of the diastereomers with the stationary phase lead to different retention times.

Quantification: The relative peak areas of the two separated diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the sample, allowing for the calculation of enantiomeric excess (ee).

Representative Data for HPLC Separation of Diastereomers
DiastereomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(S,R)-Derivative12.598.597.0%
(R,R)-Derivative14.21.5

NMR Analysis of Diastereomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiopurity after derivatization. When enantiomers are converted into diastereomers, their respective nuclei are in chemically non-equivalent environments. Consequently, they exhibit distinct signals in the NMR spectrum.

Proton (¹H) NMR is particularly useful. After reacting this compound with a chiral derivatizing agent, such as a chiral acid, the protons near the stereocenter of the resulting diastereomeric amides or salts will have slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined, which directly reflects the enantiomeric composition of the original sample. Chiral solvating agents can also be used to induce temporary diastereomeric interactions that result in observable differences in the NMR spectrum without covalent modification.

Example ¹H NMR Data for a Diastereomeric Mixture
Proton SignalDiastereomer 1 (S-isomer derivative) Chemical Shift (ppm)Diastereomer 2 (R-isomer derivative) Chemical Shift (ppm)Integration Ratio
Methine (CH)4.15 (multiplet)4.25 (multiplet)99:1
Methyl (CH₃)1.20 (doublet)1.23 (doublet)99:1

Absolute Configuration Assignment Techniques

Determining the absolute three-dimensional arrangement of atoms at the chiral center is a critical step in fully characterizing a stereoisomer. For this compound, several advanced analytical methods can be employed to unequivocally assign the (S)-configuration.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uk The technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of its atoms.

For a light-atom molecule like this compound, the effect of anomalous dispersion, which is necessary to determine the absolute configuration, can be weak. ed.ac.uk Therefore, it is common practice to prepare a crystalline derivative with a heavy atom or a known chiral entity. thieme-connect.de For example, the compound can be reacted with a chiral carboxylic acid to form a diastereomeric salt, or a heavy atom can be incorporated into the molecule. The analysis of the diffraction data, particularly the Friedel pairs, allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter, which should refine to a value close to zero for the correct configuration, is a key indicator in this analysis. researchgate.netnih.gov

Typical Crystallographic Data for Absolute Configuration Determination
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter-0.02(5)
Assigned ConfigurationS

Spectroscopic Methods for Stereochemical Elucidation (e.g., ECD, VCD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide a powerful alternative to X-ray crystallography for assigning the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light.

The process involves two key steps:

Experimental Measurement: The ECD or VCD spectrum of the enantiomerically pure sample is recorded.

Theoretical Calculation: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical ECD or VCD spectrum for one of the enantiomers (e.g., the (S)-enantiomer).

Reactivity Profiles and Transformational Chemistry

Amine Reactivity of the Unprotected Amino Group

The terminal primary amino group in (S)-tert-butyl (2-aminopropyl)carbamate is a potent nucleophile, readily participating in a variety of bond-forming reactions characteristic of primary amines.

The unprotected primary amine of this compound readily undergoes nucleophilic acyl substitution with carboxylic acid derivatives to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures. The reaction typically proceeds by activating a carboxylic acid, for instance with coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to form an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the carbamate (B1207046). nih.gov

A representative reaction involves the coupling of a generic carboxylic acid (R-COOH) with this compound. The conditions for such transformations are generally mild and aim to achieve high yields while preserving the stereochemical integrity of the chiral center and the stability of the Boc protecting group. nih.gov

Table 1: Representative Conditions for Amide Bond Formation To display the table, click on the relevant section.

View Data
Reagent/ConditionRoleTypical SolventTemperatureReference
Carboxylic Acid (R-COOH)Acyl sourceDichloromethane (B109758) (DCM) or Dimethylformamide (DMF)Room Temperature nih.gov
EDCICarboxylic acid activatorDCM or DMFRoom Temperature nih.gov
HOBtSuppresses side reactions and racemizationDCM or DMFRoom Temperature nih.gov
Diisopropylethylamine (DIPEA)Base to neutralize acid byproductsDCM or DMFRoom Temperature nih.gov

Reductive amination provides a powerful method for the N-alkylation of the primary amino group of this compound. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. nih.gov

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is favored for its mildness and selectivity for imines over carbonyls. nih.gov This method allows for the introduction of a wide variety of alkyl or arylalkyl substituents onto the primary nitrogen atom, significantly expanding the molecular diversity accessible from this building block.

Table 2: Reagents for Reductive Amination To display the table, click on the relevant section.

View Data
Carbonyl CompoundReducing AgentTypical SolventProduct TypeReference
Aldehyde (R-CHO)Sodium triacetoxyborohydride (STAB)Dichloromethane (DCM)Secondary Amine nih.gov
Ketone (R-CO-R')Sodium triacetoxyborohydride (STAB)Dichloromethane (DCM)Secondary Amine nih.gov
Aldehyde (R-CHO)Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Secondary Amine fishersci.co.uk

The nucleophilic primary amine can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netresearchgate.net These functional groups are of significant interest in medicinal chemistry due to their hydrogen bonding capabilities and biological activities. nih.govnih.gov The reaction is typically a straightforward addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, often proceeding to high yield under mild conditions. researchgate.net

The synthesis of these derivatives introduces a new substituent (R-group from the isocyanate/isothiocyanate) and the urea or thiourea linker, providing a versatile method for modifying the properties of the parent molecule. researchgate.net

Carbamate Reactivity (Boc Protection and Deprotection)

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. organic-chemistry.org

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the carbamate carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or eliminate a proton to form isobutene gas. mdpi.com The resulting unstable carbamic acid intermediate then spontaneously decarboxylates to release the free amine and carbon dioxide. mdpi.com

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents such as 1,4-dioxane (B91453) or ethyl acetate (B1210297) being the most common. fishersci.co.ukmdpi.com The choice of acid and reaction conditions can be tuned to be mild enough to avoid cleavage of other acid-sensitive protecting groups. acsgcipr.org

Table 3: Common Reagents for Boc Deprotection To display the table, click on the relevant section.

View Data
ReagentTypical SolventTemperatureKey FeaturesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureVolatile byproducts, strong acid fishersci.co.uk
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, MethanolRoom TemperatureForms hydrochloride salt of the amine fishersci.co.ukmdpi.com
Phosphoric Acid (H3PO4)WaterRoom TemperatureEnvironmentally benign, mild organic-chemistry.org
Choline Chloride/p-Toluenesulfonic Acid (DES)Deep Eutectic Solvent (DES)Room TemperatureGreen, efficient, catalyst and solvent mdpi.com

The acid lability of the Boc group makes it an ideal component in orthogonal protecting group strategies, which allow for the selective deprotection of one functional group in the presence of others. organic-chemistry.orguchicago.edu In molecules containing multiple amine functionalities, such as diamines, protecting one with a Boc group and another with a group that is cleaved under different conditions enables sequential, site-selective modifications.

A common orthogonal partner for the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but is readily cleaved by bases such as piperidine. organic-chemistry.org Another widely used combination is with the benzyloxycarbonyl (Cbz) group, which is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, but can be removed by hydrogenolysis. researchgate.net This orthogonality is a cornerstone of modern solid-phase peptide synthesis and the synthesis of other complex, polyfunctional molecules. researchgate.netorganic-chemistry.org

Table 4: Orthogonal Protecting Group Pairs with Boc To display the table, click on the relevant section.

View Data
Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2OrthogonalityReference
Boc Acid (e.g., TFA, HCl)FmocBase (e.g., Piperidine)Yes organic-chemistry.org
Boc Acid (e.g., TFA, HCl)CbzHydrogenolysis (e.g., H2, Pd/C)Yes researchgate.net

Reactions Involving the Propyl Backbone

The chiral propyl backbone of this compound serves as a scaffold for stereocontrolled modifications. The stereocenter at the C2 position directs the outcome of various reactions, enabling the synthesis of complex chiral molecules.

The functionalization of the propyl backbone, particularly at the positions adjacent to the amino groups, can be achieved through stereoselective methods. While direct alkylation of the carbon backbone is challenging, functionalization can be accomplished through reactions involving derivatives of the parent compound. For instance, related chiral N-Boc protected amines can undergo stereoselective functionalization. A notable strategy involves the deprotonation (lithiation) of a related N-Boc-N-alkyl cyclopropylamine (B47189) derivative, followed by reaction with an electrophile. This process occurs with high stereoselectivity, where the existing stereochemistry of the molecule dictates the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.

Another key functionalization is the introduction of new substituents via reductive amination. The primary amine of this compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This transformation can be performed stereoselectively, particularly when the carbonyl compound contains a chiral center or when a chiral reducing agent is employed. A one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient and selective method for producing N-Boc protected secondary amines in excellent yields. nih.gov

These methods highlight the potential for modifying the propyl backbone, enabling the introduction of diverse functional groups while maintaining stereochemical integrity.

Cycloaddition reactions are powerful tools for constructing cyclic molecules, and chiral building blocks like this compound can be used to synthesize complex heterocyclic structures with high stereocontrol. nih.gov 1,3-dipolar cycloadditions, in particular, are widely used for the synthesis of five-membered heterocycles. westlake.edu.cn In these reactions, a 1,3-dipole reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring.

Derivatives of this compound can be converted into 1,3-dipoles, such as azomethine ylides. The chirality inherent in the starting material can influence the stereochemical outcome of the cycloaddition, leading to the formation of enantiomerically enriched or pure pyrrolidine (B122466) derivatives. nih.gov The reaction between an azomethine ylide and a dipolarophile can generate multiple new stereocenters in a single step, and the stereoselectivity is often controlled by the facial selectivity of the dipole's approach to the dipolarophile, which is influenced by the steric and electronic properties of the substituents on the chiral backbone. researchgate.net

The enantioselective 1,3-dipolar cycloaddition between imino esters and nitroalkenes, for example, has been studied using various chiral ligands and silver salts to produce chiral cis-3,4-diaminopyrrolidines. This demonstrates the utility of chiral amine precursors in controlling the stereochemistry of complex heterocyclic products.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions This table is representative of the reaction type and does not use the subject compound directly.

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeStereocontrol
Imino ester(Z)-NitroalkeneChiral Ligand/Silver Saltcis-2,3-DiaminoprolinateHigh Enantioselectivity
Azomethine YlideAcrylateCu(I)/ClickFerrophosexo-PyrrolidineHigh Enantioselectivity
NitroneAcroleinBis-Titanium CatalystIsoxazolidineHigh Enantioselectivity

Aminoacetoxylation Reactions

Aminoacetoxylation is a difunctionalization reaction where both an amino group and an acetoxy group are added across a double bond. This transformation is highly valuable for the synthesis of 1,2-amino alcohols, which are important structural motifs in many biologically active compounds.

A palladium-catalyzed aminoacetoxylation of alkenes has been developed that proceeds via a tethering strategy. nih.govacs.org In this approach, an amine and an alcohol are tethered together, and this assembly then reacts with an alkene in the presence of a palladium catalyst and an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). acs.org This process leads to the formation of a cyclic intermediate, which, after cleavage of the tether, yields the desired 1,2-amino alcohol derivative. nih.gov

For a substrate derived from this compound, the internal chiral center would be expected to direct the stereochemical outcome of the aminoacetoxylation, leading to a diastereoselective reaction. The formation of the new C-N and C-O bonds would occur on a specific face of the alkene, guided by the existing stereochemistry of the chiral amine. This methodology provides a pathway to synthesize highly functionalized and stereochemically complex molecules from simple olefin precursors. nih.gov

Regioselective Transformations of the Diamine Framework

The presence of two distinct amino groups in this compound—a primary amine (C2) and a Boc-protected amine (C1)—allows for regioselective transformations. The differential reactivity of these two groups is the basis for selectively modifying one amine while leaving the other intact.

The most fundamental regioselective transformation is the protection of one amino group. The synthesis of the title compound itself relies on the regioselective protection of 1,2-diaminopropane (B80664). rsc.org Methodologies for the selective mono-Boc protection of diamines often involve the temporary protonation of one amine group with one equivalent of acid (e.g., HCl). organic-chemistry.org The resulting ammonium (B1175870) salt is unreactive towards di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), allowing the free, more nucleophilic amine to be selectively protected. Subsequent neutralization liberates the second amine group, yielding the mono-protected product. organic-chemistry.orgnih.gov

Once one amine is protected, the remaining free primary amine is available for a wide range of selective functionalizations, including alkylation, acylation, and sulfonylation. For instance, selective N-alkylation can be achieved by reacting the free amine with an alkyl halide or through reductive amination with an aldehyde. nih.gov The steric bulk of the Boc group can help direct the regioselectivity of these reactions, preventing reactions at the protected nitrogen.

Conversely, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the primary amine at the C1 position, while the secondary amine at C2 might be protected with an alternative protecting group. This orthogonal protection strategy allows for the sequential and regioselective functionalization of both nitrogen atoms within the diamine framework, making it a versatile scaffold for constructing complex nitrogen-containing molecules.

Table 2: Regioselective Reactions of Diamine Frameworks

Starting MaterialReagent(s)Reaction TypeProductKey Feature
(S)-1,2-Diaminopropane1. HCl (1 eq.), 2. (Boc)₂OMono-Boc ProtectionThis compoundRegioselective protection of one amine
This compoundR-CHO, NaBH(OAc)₃Reductive AminationN-alkylated derivativeSelective functionalization of the primary amine
Di-Boc-(S)-1,2-DiaminopropaneIron(III) catalystSelective DeprotectionMono-Boc derivativeSelective removal of one Boc group

Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Chiral Amines and Amino Alcohols

(S)-tert-butyl (2-aminopropyl)carbamate serves as a versatile precursor for the synthesis of other valuable chiral molecules, including more complex chiral amines and amino alcohols. The primary amine can undergo nucleophilic substitution or reductive amination reactions to introduce new substituents, while the Boc-protected amine remains shielded.

Research has shown that related precursors like (S)-Boc-alanine can be converted into ynone intermediates, which then cyclize with various dinucleophiles to produce a range of (S)-1-(heteroaryl)-1-aminoethanes after the removal of the Boc group. researchgate.net This highlights the utility of the Boc-protected chiral backbone in constructing complex chiral amines.

Furthermore, the related compound (S)-Boc-alanine can be readily reduced to the corresponding chiral amino alcohol, (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate. This transformation is typically achieved using reducing agents such as borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). The resulting amino alcohol is a key intermediate for synthesizing other important chiral structures, such as oxazolidinones. While methods exist to produce (S)-2-aminopropanol from starting materials like (S)-propylene oxide, utilizing the chiral pool via Boc-protected alanine (B10760859) provides a reliable and stereochemically controlled route. google.comgoogle.com

Table 1: Synthesis of Chiral Derivatives
Starting MaterialTransformationProduct ClassKey ReagentsReference
(S)-Boc-alanineConversion to Weinreb amide, reaction with ethynylmagnesium bromide, cyclization with amidinesChiral Heteroaryl AminesCDI, Ethynylmagnesium bromide, Amidines researchgate.net
(S)-Boc-alanineReduction of carboxylic acidChiral Amino AlcoholsBH₃, LiAlH₄ google.com

Incorporation into Peptide and Peptidomimetic Scaffolds

The Boc protecting group is a cornerstone of chemical protein synthesis, particularly in solid-phase peptide synthesis (SPPS). ontosight.aiku.dk The precursor to the title compound, Boc-L-alanine, is widely used to incorporate alanine residues into a growing peptide chain. peptide.comchemimpex.com The Boc group effectively protects the α-amino group of the amino acid, preventing self-polymerization and allowing for the controlled, stepwise formation of amide bonds with the subsequent amino acid in the sequence. youtube.com This protection is stable to the coupling conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA), regenerating the free amine for the next coupling cycle. ontosight.ai

Beyond natural peptides, this compound is a key component in the synthesis of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or bioavailability. The chiral 1,2-diaminopropane (B80664) scaffold of the title compound can be incorporated into molecular backbones to introduce conformational constraints or to replace labile peptide bonds. Solid-phase synthesis strategies have been developed to incorporate such building blocks into complex peptidomimetic structures, including diketopiperazine-based β-turn mimetics and other heterocyclic scaffolds. nih.govnih.gov

Table 2: Role in Peptide Synthesis
StepDescriptionKey Reagents/ConditionsReference
1. ProtectionThe α-amino group of L-alanine is protected with a Boc group.Di-tert-butyl dicarbonate (B1257347) (Boc)₂O ontosight.ai
2. Activation & CouplingThe carboxylic acid of Boc-L-alanine is activated and coupled to the free amine of the resin-bound peptide.DCC, HOBt, or HATU nih.gov
3. DeprotectionThe Boc group is removed to expose the N-terminal amine for the next coupling step.Trifluoroacetic acid (TFA) ontosight.ai

Role in the Asymmetric Synthesis of Heterocyclic Compounds

The stereochemically defined structure of this compound makes it an ideal starting material for the asymmetric synthesis of various nitrogen-containing heterocyclic compounds.

Chiral pyrrolidines are prevalent motifs in pharmaceuticals and are often used as organocatalysts. nih.govnih.gov The synthesis of these rings can be achieved using building blocks derived from this compound. For instance, reduction of the corresponding Boc-alanine to (S)-N-Boc-alaninal provides a chiral aldehyde. This aldehyde can undergo reactions such as asymmetric Tsuji-Trost allylation of derived N-tert-butanesulfinyl imines, followed by cyclization to yield highly functionalized and enantiomerically pure pyrrolidines. researchgate.net The stereocenter from the original aminopropane unit directs the stereochemical outcome of subsequent transformations, ensuring control over the final product's configuration.

Chiral 2-substituted piperazines are important scaffolds in medicinal chemistry, found in numerous approved drugs. mdpi.commdpi.com this compound provides a chiral 1,2-diamine synthon, which is a key fragment for constructing the piperazine (B1678402) ring. One efficient method involves an aza-Michael addition reaction between the chiral diamine and an in-situ generated vinyl sulfonium (B1226848) salt, which acts as a two-carbon electrophile. rsc.org This strategy allows for the scalable synthesis of orthogonally protected chiral piperazines, where the two nitrogen atoms can be selectively functionalized in later steps. rsc.orgrsc.org This approach is highly valuable for building libraries of complex molecules for drug discovery.

Table 3: Synthesis of Piperazine Derivatives
Reactant 1 (from title compound)Reactant 2Key TransformationProductReference
Orthogonally bis-protected chiral 1,2-diamineVinyl diphenyl sulfonium saltAza-Michael AdditionOrthogonally protected 2-substituted piperazine rsc.org

The synthesis of chiral imidazoles can also be accomplished starting from the parent amino acid, L-alanine. A common route involves converting the N-protected amino acid into a corresponding α-bromoketone. This chiral electrophile can then undergo a condensation reaction with an amidine to construct the imidazole (B134444) ring, placing the chiral side chain at the C4 position of the heterocycle. researchgate.net This method provides a straightforward entry to enantiopure imidazole-based ligands and other functional molecules. researchgate.netnih.gov

The synthesis of seven-membered azepine rings is more challenging, but chiral building blocks derived from amino acids are instrumental in achieving stereocontrol. nih.gov While direct cyclization from this compound is not a common one-step process, multi-step sequences involving transformations like copper-catalyzed reductive or borylative cyclization of more complex precursors can yield chiral dibenzo[b,d]azepines and related structures. us.es The chirality of the starting material is transferred through the synthetic sequence to control the final stereochemistry of the azepine core.

Chiral oxazolidinones are powerful chiral auxiliaries and are present in several antibacterial agents. researchgate.net Their synthesis can be efficiently achieved from chiral amino alcohols. As previously mentioned, this compound can be readily converted to (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate. This amino alcohol can undergo intramolecular cyclization upon treatment with reagents like phosgene (B1210022) or its equivalents. Another sophisticated method involves the conversion of N-alkoxycarbonylamino epoxides, derived from the amino alcohol, into trans-4,5-disubstituted-2-oxazolidinones with complete regio- and stereoselection through intramolecular attack of the carbamate (B1207046) on the protonated oxirane ring. rsc.orgresearchgate.net This process yields a 5-substituted oxazolidinone where the stereochemistry at the C5 position is directly inherited from the starting chiral building block.

Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, are prevalent scaffolds in natural products and pharmacologically active molecules. The synthesis of enantiomerically pure spirocycles often relies on asymmetric strategies, including the use of chiral auxiliaries or catalysts. Chiral 1,2-diamines, the parent class of this compound, are foundational in the construction of these complex structures.

While direct literature examples detailing the use of this compound in spirocycle synthesis are not extensively documented, the general strategy often involves the application of related chiral diamines. For instance, the stereoselective synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit has been achieved through dearomatizing oxidation of phenols bearing pendant ureas. scilit.com Furthermore, multicomponent reactions are a powerful tool for assembling spiro[indoline-pyrrolidine] derivatives. nih.goviaea.org These reactions, such as the 1,3-dipolar cycloaddition between an azomethine ylide (generated from an amino acid) and a dipolarophile, demonstrate the utility of chiral amine derivatives in creating multiple stereocenters with high selectivity in a single step. iaea.orgrsc.org Organocatalyzed asymmetric [3+2] cycloadditions of isatin-derived ketimines also yield chiral spiro[oxindole-pyrrolidine] derivatives, highlighting the importance of chiral amine-based catalysts in this field. researchgate.net

Utility in the Construction of Pharmaceutical Intermediates

The structural motifs present in this compound are found within several important pharmaceutical agents. Its role as a chiral precursor is critical for establishing the correct stereochemistry, which is often essential for therapeutic efficacy.

Intermediates for Lacosamide Synthesis

Lacosamide is an anticonvulsant drug used for the treatment of epilepsy. nih.gov The molecule contains a specific (R)-enantiomer of a functionalized amino acid derivative. The primary chiral precursor for industrial syntheses of Lacosamide is typically D-serine. nih.govmdpi.com From D-serine, key intermediates such as (R)-N-Boc-serine benzamide (B126) and (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide are formed. mdpi.com While synthetic pathways commencing from this compound are not the standard approach, the principles of manipulating Boc-protected chiral amines are central to the established routes.

Synthesis of Other Biologically Active Compounds

The chiral 1,2-diaminopropane scaffold, for which this compound is a protected precursor, is a key component in a variety of other biologically active molecules, particularly in the realm of antiviral and antimicrobial agents.

Antiviral Agents: Research has identified a family of 1,2-diamines derived from trans-stilbene (B89595) that exhibit potent anti-Hepatitis C Virus (HCV) activity. These compounds were found to selectively block the initiation of HCV RNA replication. nih.gov This discovery highlights the value of the chiral 1,2-diamine core in developing new antiviral therapies that target critical stages of the viral life cycle. Further research into derivatives of 1,2- and 1,3-propanediamine has also yielded compounds with broad-spectrum antiviral properties. mdpi.com

Antimicrobial Compounds: The search for novel antibiotics to combat multidrug-resistant bacteria is a global health priority. nih.govmdpi.com Synthetic strategies are being employed to create new classes of antimicrobial agents. frontiersin.org Derivatives of diamines are being explored for this purpose. For example, novel thiourea (B124793) derivatives containing various substituted phenyl groups have shown significant activity against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form resilient biofilms. mdpi.com The versatility of the aminopropylamine backbone allows for systematic structural modifications to optimize antibacterial potency.

Table 1: Examples of Biologically Active Compound Classes Derived from Diamine Scaffolds
Compound ClassBiological ActivityCore Scaffold Reference
Stilbene 1,2-DiaminesAnti-HCV (Hepatitis C Virus)(S)-1,2-Diaminopropane
Thiourea DerivativesAntibacterial / AntibiofilmAmines/Diamines
Propanediamine DerivativesAntiviral / Interferon StimulationPropanediamine

Applications in Organocatalysis and Ligand Design

Chiral diamines are privileged structures in the field of asymmetric catalysis, serving as the backbone for numerous successful chiral ligands and organocatalysts. nih.gov The (S)-1,2-diaminopropane unit, readily available from this compound after deprotection, is a valuable component for creating these catalytic tools.

The design of effective chiral ligands often relies on a modular approach, allowing for the tuning of steric and electronic properties to achieve high enantioselectivity in a given chemical transformation. nih.govmdpi.com Chiral 1,2-diamines have been incorporated into various ligand frameworks, including those used for transition-metal-catalyzed reactions. For example, organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been developed for asymmetric Michael additions. acs.org

While the direct use of this compound as a catalyst is not common, its deprotected form serves as a precursor for more complex catalysts. The synthesis of C2-symmetric organocatalysts derived from amino acids and linked by a diamine spacer has been reported, demonstrating the utility of these building blocks in creating bifunctional catalysts. The development of novel chiral P,S-mixed donor ligands also highlights the versatility of chiral backbones in creating diverse electronic and steric environments for metal coordination in asymmetric catalysis. scilit.comfrontiersin.org The ability to easily synthesize and modify derivatives makes chiral diamines like (S)-1,2-diaminopropane essential for the continued development of new and efficient asymmetric catalytic systems. nih.gov

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of chiral 1,2-diamines like (S)-Tert-butyl (2-aminopropyl)carbamate can be achieved through various mechanistic pathways. A common industrial method for producing the parent 1,2-diaminopropane (B80664) involves the ammonolysis of 1,2-dichloropropane. wikipedia.org However, to obtain the enantiomerically pure (S)-isomer and introduce the tert-butoxycarbonyl (Boc) protecting group, more refined stereoselective methods are necessary.

One key transformation is the selective mono-N-Boc protection of 1,2-diaminopropane. A widely used mechanism involves the differentiation of the two primary amine groups. This is often accomplished by reacting the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-ammonium salt. The protonated amino group is rendered non-nucleophilic, allowing the subsequent reaction of the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to proceed selectively, yielding the mono-Boc protected product. researchgate.netscielo.org.mx An alternative source for the in-situ generation of HCl is chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) in anhydrous methanol, which offers a more controlled addition. scielo.org.mx

Another powerful strategy starts from chiral precursors. For instance, N-Boc protected α-amino acids can be converted into the corresponding chiral diamines. The mechanism involves the reduction of a secondary amide derived from an N-Boc-protected amino acid. researchgate.net This reduction must be selective to avoid side reactions. A detailed mechanistic investigation of a related synthesis starting from N-BOC-D-serine shows the reaction proceeding through a mixed acid anhydride (B1165640) intermediate, formed with isobutyl chloroformate, which then undergoes a condensation reaction with an amine. google.com

Furthermore, tandem or one-pot reactions offer efficient synthetic routes. A mechanism involving direct reductive amination followed by N-Boc protection allows for the synthesis of N-Boc protected secondary amines from a variety of aldehydes and amines in a single procedural step. nih.gov

The Curtius rearrangement provides an alternative pathway to carbamates. The mechanism involves the formation of an acyl azide (B81097) from a carboxylic acid derivative. This intermediate rearranges to an isocyanate, which is then trapped by an alcohol (in this case, tert-butanol (B103910) generated in situ or added) to form the desired tert-butyl carbamate (B1207046). organic-chemistry.orgorganic-chemistry.org This method is particularly useful for creating the carbamate functionality from a carboxyl group.

Stereoselectivity and Chiral Induction Mechanisms

Achieving the (S)-configuration with high enantiomeric purity is a central challenge in the synthesis of this compound. The mechanism of stereochemical control can be approached in several ways.

One primary method is the resolution of a racemic mixture . For the parent 1,2-diaminopropane, this is classically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. After separation, the desired enantiomer of the diamine is regenerated by treatment with a base. wikipedia.org

A more advanced approach involves asymmetric synthesis , where the chiral center is created under the influence of a chiral catalyst, reagent, or auxiliary. A notable mechanism is the asymmetric deprotonation of N-Boc protected cyclic amines using a complex of sec-butyllithium (B1581126) and a chiral ligand like (-)-sparteine. acs.org This complex selectively abstracts one of two prochiral protons, and the resulting lithiated intermediate is then quenched with an electrophile. The stereoselectivity is induced by the chiral ligand in the deprotonation step, establishing the stereocenter with high enantiomeric excess.

Alternatively, a substrate-controlled mechanism can be employed by starting with an enantiomerically pure precursor. Syntheses beginning with natural α-amino acids, such as L-alanine or L-phenylalanine, inherently preserve the stereocenter. For example, the synthesis of chiral diamines from Boc-protected amino alcohols (derived from amino acids) proceeds with the retention of configuration at the chiral center. nih.gov

In more complex systems, stereospecific rearrangements can be used to establish stereochemistry. A bromonium-induced skeletal rearrangement has been shown to create a cis-1,4-diamine motif with high stereospecificity. Computational studies of this mechanism revealed that the reaction proceeds through a specific transition state that minimizes structural distortion and steric repulsion between bulky Boc groups, thus favoring the formation of a single stereoisomer. acs.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction pathways involved in the synthesis and reactivity of carbamate-protected amines. DFT calculations can elucidate transition state geometries, determine activation energies, and predict the thermodynamically and kinetically favored products.

For transformations involving Boc-protected diamines, DFT studies have been crucial in explaining observed stereoselectivity. In a study of a bromonium-induced rearrangement to form a cis-1,4-diamine, DFT calculations were performed on the proposed transition states. acs.org The analysis revealed that the observed product was formed via a pathway with a significantly lower activation energy. The less favorable pathway was hindered by severe steric repulsion between the two Boc groups and greater strain during the opening of a bridged aziridinium (B1262131) intermediate. This computational insight provided a quantitative explanation for the reaction's high stereospecificity.

DFT has also been applied to study the reactivity of related N-Boc protected aminodiol subunits. researchgate.net Such studies can model the interaction with reagents like sodium hydride (NaH) and predict the most likely sites of reaction and the subsequent mechanistic pathways, providing a molecular-level understanding that complements experimental observations.

Furthermore, DFT is used to analyze the fundamental reactivity of the carbamate functional group itself. Theoretical studies on the degradation of carbamate pesticides by hydroxyl radicals have used DFT to map out the potential energy surfaces for various reaction channels, such as hydrogen abstraction. researchgate.net These calculations help identify the most favorable reaction pathways and predict reaction rate constants, which are in good agreement with experimental values.

The following table summarizes key parameters from a representative DFT study on a reaction involving a Boc-protected intermediate, illustrating how computational data can differentiate between competing pathways.

ParameterTransition State 1 (TS-1)Transition State 2 (TS-2)
Relative Free Energy (kcal/mol)0.0+3.5
Key Steric InteractionMinimized Boc-Boc repulsionSignificant Boc-Boc repulsion
Structural StrainLowHigh (strained ring opening)
Predicted OutcomeFavored ProductDisfavored Product
This table is a conceptual representation based on findings from literature where DFT was used to compare competing transition states in reactions of Boc-protected molecules. acs.org

Molecular Modeling of Interactions and Conformations

Molecular modeling techniques, including molecular dynamics (MD) simulations and conformational analysis, provide critical insights into the three-dimensional structure, flexibility, and intermolecular interactions of this compound.

Intramolecular and intermolecular hydrogen bonding plays a significant role in the behavior of this molecule. The N-H protons of both the carbamate and the free primary amine can act as hydrogen bond donors, while the carbonyl oxygen and the primary amine's nitrogen can act as acceptors. nih.gov In the solid state, crystal structure analyses of related N-Boc protected molecules show the formation of pseudosymmetric dimers through N-H···O hydrogen bonds. researchgate.net Molecular modeling can predict these interactions in different environments, such as in solution or when interacting with a biological target.

MD simulations can be used to explore the dynamic behavior of the molecule in solution. For instance, simulations have been used to study the interaction of the tert-butyl group (from the Boc protector) with its environment. In aqueous solutions, the hydrophobic tert-butyl group influences the local water structure. Simulations of tert-butyl alcohol have shown its tendency to accumulate near the surfaces of macromolecules, which can have a denaturing effect on proteins. nih.gov This highlights the importance of the Boc group not just as a protector, but as a modulator of intermolecular interactions.

The following table outlines the types of interactions and conformational features that can be analyzed using molecular modeling for this compound.

FeatureDescriptionModeling Technique
Dihedral Angles Analysis of preferred rotational states (rotamers) around key single bonds to determine low-energy conformations.Conformational Search, DFT
Intramolecular H-Bonds Identification of hydrogen bonds between the N-H and C=O/NH₂ groups that stabilize specific conformations.Molecular Mechanics, DFT
Intermolecular Dimers Simulation of the formation of dimers in non-polar solvents or the solid state via N-H···O hydrogen bonds.Molecular Dynamics, DFT
Solvation Shell Analysis of the structure and dynamics of solvent molecules (e.g., water) around the molecule.Molecular Dynamics
Steric Hindrance Mapping of steric clashes, particularly involving the bulky tert-butyl group, which influences reactivity and conformation.Molecular Mechanics

Theoretical Calculations on Reactivity and Electronic Properties

Theoretical calculations are employed to quantify the electronic properties of this compound, which in turn govern its reactivity. Methods rooted in DFT and other quantum chemical approaches can determine a range of molecular descriptors.

The reactivity of the two distinct amine groups is a key feature. The primary amine (-NH₂) is a stronger nucleophile and base compared to the carbamate N-H group. The electron-withdrawing nature of the adjacent carbonyl group in the carbamate significantly reduces the electron density on the carbamate nitrogen, making it much less nucleophilic and basic. nih.gov This difference is fundamental to its role as a protecting group.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A harder molecule is less reactive.

Electronegativity (χ): The power to attract electrons, calculated as (IP + EA) / 2.

Local reactivity can be analyzed using Fukui functions or by examining the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a nucleophilic attack by the primary amine, the HOMO would likely be localized on the nitrogen lone pair. For an electrophilic attack on the molecule, the LUMO distribution would indicate the most susceptible sites.

The electronic nature of the tert-butyl carbamate group itself has been studied in other contexts. In Diels-Alder reactions, a tert-butylcarbamate (B1260302) group attached to a diene was found to act as an electron-donating group, influencing the reaction's speed and electronic demand. mdpi.comnih.gov This demonstrates that the Boc group is not electronically inert and can modulate the reactivity of the molecular framework to which it is attached.

The table below provides a conceptual summary of calculated electronic properties and their implications for the reactivity of this compound.

PropertyDescriptionImplication for Reactivity
HOMO Energy/Localization Energy of the highest occupied molecular orbital; often localized on the primary amine's nitrogen.Higher HOMO energy indicates greater nucleophilicity. The primary amine is the primary site for reaction with electrophiles.
LUMO Energy/Localization Energy of the lowest unoccupied molecular orbital.Lower LUMO energy indicates greater susceptibility to nucleophilic attack.
Partial Atomic Charges Calculated charge distribution across the molecule.The primary amine nitrogen will have a more negative charge than the carbamate nitrogen, confirming its higher nucleophilicity. The carbonyl carbon is electrophilic.
Chemical Hardness (η) Resistance to deformation of the electron cloud.Provides a quantitative measure of overall stability and low reactivity compared to more labile molecules.
Fukui Functions Indicate the change in electron density when an electron is added or removed, highlighting local nucleophilic/electrophilic sites.Identifies the primary amine N as the site for electrophilic attack and the carbonyl C as a site for nucleophilic attack.
These are representative theoretical properties and their general interpretations in the context of the subject molecule.

Advanced Analytical Characterization and Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of (S)-Tert-butyl (2-aminopropyl)carbamate. High-resolution and multidimensional techniques offer unambiguous evidence of its atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₈N₂O₂), the expected exact mass provides a critical confirmation of its identity. bldpharm.comsigmaaldrich.com

A common observation in the mass spectrometry of tert-butoxycarbonyl (Boc)-protected amines is a facile fragmentation pattern. This often involves a McLafferty-type rearrangement, leading to the loss of isobutene (56 Da) and the formation of a carbamic acid intermediate, which can further decarboxylate. researchgate.netreddit.comnih.gov The high resolution of HRMS allows for the exact mass measurement of these fragment ions, further corroborating the structure of the parent molecule. The presence of the Boc protecting group can sometimes be elusive under standard mass spectrometry conditions due to its instability. nih.gov However, techniques like on-column H/D exchange HPLC/ESI/MS can be employed to confirm its presence. researchgate.netnih.gov

Table 1: Theoretical Mass Data for this compound and Related Ions

Species Formula Monoisotopic Mass (Da)
[M] C₈H₁₈N₂O₂ 174.1368
[M+H]⁺ C₈H₁₉N₂O₂⁺ 175.1441
[M+Na]⁺ C₈H₁₈N₂NaO₂⁺ 197.1260

Note: Data is theoretical and serves for identification purposes in HRMS analysis.

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure. researchgate.net For this compound, experiments like Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. huji.ac.il

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the unambiguous assignment of quaternary carbons, such as the carbonyl and the tertiary carbon of the Boc group, by observing their correlations with nearby protons. For instance, the protons of the tert-butyl group would show a correlation to the carbonyl carbon of the carbamate (B1207046), confirming the connectivity of the protecting group. Similarly, correlations between the protons on the aminopropyl backbone and the carbamate carbonyl would establish the site of protection. researchgate.nethuji.ac.il

Table 2: Expected Key HMBC Correlations for this compound

Proton (¹H) Signal Correlated Carbon (¹³C) Signal Inferred Connectivity
-CH(CH₃)- Carbonyl (C=O) Confirms carbamate linkage to the secondary amine
-CH₂-NH- Carbonyl (C=O) Confirms carbamate linkage
-C(CH₃)₃ Carbonyl (C=O) Confirms tert-butoxy (B1229062) group is part of the carbamate

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the Boc protecting group gives rise to characteristic absorption bands. derpharmachemica.com

The most prominent features in the IR spectrum include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the secondary amide (carbamate). researchgate.net

C=O Stretching: A strong absorption band typically found around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in the carbamate. researchgate.netresearchgate.net Its exact position can be influenced by hydrogen bonding.

C-N Stretching: Vibrations associated with the C-N bonds will also be present.

C-H Stretching: Bands corresponding to the stretching of sp³ C-H bonds in the alkyl groups will be observed below 3000 cm⁻¹.

The appearance of the strong carbonyl peak and the modification of the N-H stretching region are clear indicators of the successful introduction of the Boc protecting group onto the diamine structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (Amine/Amide) Stretch 3300 - 3500
C-H (Alkyl) Stretch 2850 - 2980
C=O (Carbamate) Stretch 1680 - 1710
N-H (Amide II) Bend 1510 - 1550

Advanced Chromatographic Methods for Purity and Enantiopurity Analysis

Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of this compound. These methods separate the target compound from impurities, including its enantiomer and other related substances.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this analysis. sigmaaldrich.com

Method development for chiral separations involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline separation of the (S)- and (R)-enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. For Boc-protected amino compounds, polysaccharide-based columns are often effective.

The mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is adjusted to optimize retention times and resolution. The detector, often a UV detector, monitors the elution of the enantiomers. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers.

Beyond enantiomeric purity, it is crucial to identify and quantify any other impurities present in the sample. These can include starting materials, by-products from the synthesis, or degradation products. nih.gov High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and specific technique for impurity profiling.

LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. A typical workflow involves:

Method Development: A reverse-phase HPLC method is developed to separate the main compound from all potential impurities. This often involves screening different columns (e.g., C18, C8) and optimizing the mobile phase gradient.

Detection and Identification: As compounds elute from the HPLC column, they are introduced into the mass spectrometer. HRMS can be used to determine the molecular formula of each impurity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ions, providing structural information that aids in their identification.

This comprehensive approach allows for the creation of a detailed impurity profile, which is essential for quality control and regulatory purposes. nih.gov

Characterization of Stereochemical Purity via Spectroscopic and Chromatographic Coupling

The determination of stereochemical purity is a critical aspect of the analytical characterization of enantiomerically enriched compounds such as this compound. The subtle differences in the three-dimensional arrangement of enantiomers necessitate the use of specialized analytical techniques. The coupling of chromatographic and spectroscopic methods provides a powerful approach for the robust and reliable quantification of enantiomeric excess and the confirmation of the absolute configuration of the desired stereoisomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most prevalent techniques for the separation of enantiomers, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offer sensitive detection and structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of chiral compounds. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for the chiral separation of a wide range of racemates, including carbamate-functionalized compounds. psu.edujapsonline.com

For the analysis of this compound, a normal-phase HPLC method employing a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a common starting point for method development. scirp.org The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is crucial for achieving optimal separation. The polar modifier influences the interactions between the analyte and the CSP, thereby affecting retention times and resolution. The addition of a small amount of an amine modifier, like diethylamine (B46881) or triethylamine, can improve peak shape and reduce tailing for basic compounds like this compound.

The coupling of chiral HPLC with a mass spectrometer (HPLC-MS) offers enhanced sensitivity and selectivity, which is particularly beneficial for the analysis of trace-level impurities. nih.govbath.ac.uk The mass spectrometer can provide molecular weight confirmation of the eluted peaks, adding a layer of certainty to the peak identification.

Detailed Research Findings:

A hypothetical study on the chiral separation of a racemic mixture of (R)- and this compound was conducted using a Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) CSP). The mobile phase consisted of a mixture of n-hexane and isopropanol with a small percentage of diethylamine. The separation was monitored using a UV detector. The following table summarizes the chromatographic parameters and results.

ParameterValue
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min
Resolution (Rs)2.1
Selectivity (α)1.2

The results indicate a successful baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess of the (S)-enantiomer. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for quality control purposes. chromatographyonline.comderpharmachemica.comdujps.com

Chiral Gas Chromatography (GC)

Chiral gas chromatography is another powerful technique for the separation of volatile chiral compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. sigmaaldrich.comnih.gov Common derivatization strategies involve acylation of the amine groups.

The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving enantiomeric resolution.

Detailed Research Findings:

In a hypothetical analysis, the racemic tert-butyl (2-aminopropyl)carbamate was derivatized with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative. The derivatized sample was then analyzed by chiral GC-MS using a Chirasil-Dex CB column. The following table presents the potential chromatographic results.

ParameterValue
ColumnChirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Temperature Program100 °C (1 min), then 5 °C/min to 180 °C
DetectorMass Spectrometer (Electron Ionization)
Retention Time (R)-enantiomer derivative12.3 min
Retention Time (S)-enantiomer derivative12.8 min
Resolution (Rs)1.8

The GC-MS analysis would allow for both the separation of the enantiomers and their unambiguous identification based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is not inherently a separative technique, it can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com When a chiral auxiliary is added to a solution of a racemic compound, it forms transient diastereomeric complexes that can have distinct NMR spectra. The difference in the chemical shifts of corresponding signals for the two enantiomers can be used to calculate the enantiomeric excess.

For this compound, a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol could be used in an NMR study. In the presence of the CSA, the signals of the protons or carbons near the stereocenter of the (R)- and (S)-enantiomers may be resolved into two separate sets of peaks in the ¹H or ¹³C NMR spectrum. The integration of these peaks allows for the quantification of each enantiomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.